N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring an acetamide side chain substituted with a 3-chlorophenyl group at the N-position and a 2,3-dimethylphenyl group at the pyrazolo-pyrimidine core. Its molecular formula is C₂₂H₁₉ClN₄O₂, with a molecular weight of 406.87 g/mol. The structure combines a heterocyclic core known for diverse biological activities (e.g., kinase inhibition) with aromatic substituents that modulate physicochemical and binding properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-5-3-8-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZHYBPXYJAUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O2 |
| Molecular Weight | 407.86 g/mol |
This compound features a pyrazolo[3,4-d]pyrimidine core structure which is known for various biological activities.
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit key kinases involved in cancer progression:
- Inhibition of AKT Kinase : Compounds similar to this compound have demonstrated low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy . This suggests potential for targeting glioblastoma through AKT signaling inhibition.
Antifungal and Antitubercular Activity
A related study on pyrazole derivatives highlighted their antifungal and antitubercular activities. Some derivatives showed promising results against pathogenic strains of fungi and Mycobacterium tuberculosis H37Rv . This indicates that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with specific structural features:
- Chlorine Substitution : The presence of chlorine in the phenyl ring has been associated with enhanced biological activity.
- Dimethyl Substitution : The dimethyl groups on the phenyl ring appear to contribute positively to the compound's efficacy against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Glioblastoma : A compound structurally related to this compound was shown to inhibit 3D neurosphere formation in glioma stem cells while exhibiting low toxicity towards non-cancerous cells .
- Antifungal Testing : Other pyrazole derivatives demonstrated significant antifungal activity against multiple strains of fungi .
Scientific Research Applications
N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits several biological activities:
1. Anticancer Activity
- The compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Critical for cell cycle progression; inhibition leads to cell cycle arrest and apoptosis.
- Targeting Epidermal Growth Factor Receptor (EGFR) : Reduces tumor growth by interfering with signaling pathways.
- Induction of Apoptosis : Increases levels of pro-apoptotic factors such as caspase-3 in cancer cells.
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 27.66 | CDK inhibition |
| MCF-7 | 4.93 | EGFR inhibition |
| MDA-MB-468 | Not specified | Apoptosis induction (Caspase activation) |
These results indicate that the compound possesses significant antiproliferative activity against breast cancer cell lines.
Case Studies
Study on Antiproliferative Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel. The compound under discussion showed promising results against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Molecular Docking Studies
In silico docking analyses revealed that the compound interacts effectively with key protein targets involved in cancer progression. This includes estrogen receptors and CDKs, providing insights into binding affinities and interaction modes that contribute to its biological activity.
Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthesis, and properties:
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
- Bulky substituents (e.g., 2,3-dimethylphenyl) may hinder crystal packing, as seen in , where meta-substituted trichloro-acetamides exhibit variable crystal systems depending on substituent size .
- Biological Relevance :
N-(3-Chlorophenyl)acetamide Derivatives
Key Observations :
- Physicochemical Properties: Piperazine/morpholine substituents () lower molecular weight and increase melting points compared to the target compound, likely due to reduced steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
